3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide
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Overview
Description
3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core linked to a piperidine sulfonyl group and a dioxopyrrolidinyl moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-(piperidine-1-sulfonyl)aniline with benzoyl chloride to form N-[4-(piperidine-1-sulfonyl)phenyl]benzamide. This intermediate is then reacted with 2,5-dioxopyrrolidin-1-yl chloride under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of high-purity reagents, controlled temperatures, and specific catalysts to ensure efficient synthesis. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted benzamide derivatives.
Scientific Research Applications
3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of signaling cascades[3][3].
Comparison with Similar Compounds
Similar Compounds
4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde: Shares a similar pyrrolidinyl moiety but differs in its overall structure and functional groups.
2,5-dioxopyrrolidin-1-yl pent-4-ynoate: Contains the dioxopyrrolidinyl group but has different substituents and applications.
Uniqueness
3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. Its structure allows for diverse applications in scientific research and potential therapeutic uses, setting it apart from similar compounds.
Properties
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(4-piperidin-1-ylsulfonylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c26-20-11-12-21(27)25(20)18-6-4-5-16(15-18)22(28)23-17-7-9-19(10-8-17)31(29,30)24-13-2-1-3-14-24/h4-10,15H,1-3,11-14H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWAJZBOHSPAIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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